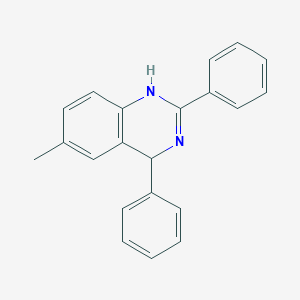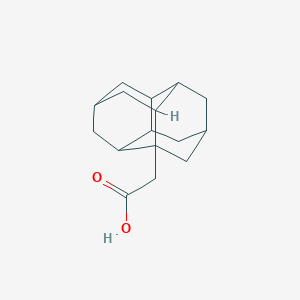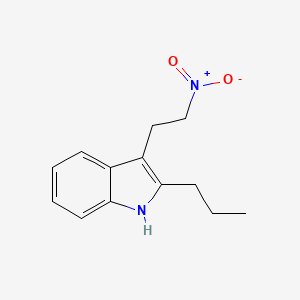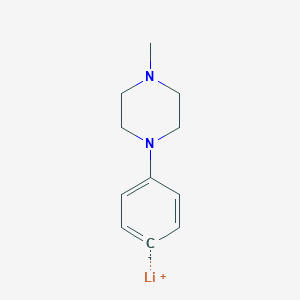
lithium;1-methyl-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-methyl-4-phenylpiperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including lithium;1-methyl-4-phenylpiperazine, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process results in the formation of piperazine as a co-product . The use of lithium aluminum hydride for the reduction of pyrazine in ethanol is another method employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium;1-methyl-4-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring and the phenyl group, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include lithium aluminum hydride for reduction, sulfonium salts for cyclization, and various bases such as DBU for deprotection . The reaction conditions often involve the use of solvents like ethanol and ethylene glycol .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reduction of pyrazine with lithium aluminum hydride results in the formation of piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its role as an intestinal permeation enhancer, improving the transport of macromolecular therapeutics across the intestinal epithelium . In medicine, piperazine derivatives are known for their pharmaceutical activities, including their use in drugs such as trimetazidine and ranolazine .
Wirkmechanismus
The mechanism of action of lithium;1-methyl-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. As an intestinal permeation enhancer, it improves the transport of therapeutic proteins across the intestinal epithelium by increasing the permeability of the epithelial barrier . This is achieved through the modulation of tight junctions and the enhancement of paracellular transport .
Vergleich Mit ähnlichen Verbindungen
Lithium;1-methyl-4-phenylpiperazine can be compared to other similar compounds such as 1-phenylpiperazine and 1-(4-methylphenyl)piperazine. These compounds share a similar piperazine core structure but differ in their substituents on the phenyl ring . The unique feature of this compound is its lower toxicity compared to 1-phenylpiperazine, making it a more promising candidate for future applications .
List of Similar Compounds:- 1-Phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
Eigenschaften
CAS-Nummer |
130307-09-4 |
|---|---|
Molekularformel |
C11H15LiN2 |
Molekulargewicht |
182.2 g/mol |
IUPAC-Name |
lithium;1-methyl-4-phenylpiperazine |
InChI |
InChI=1S/C11H15N2.Li/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11;/h3-6H,7-10H2,1H3;/q-1;+1 |
InChI-Schlüssel |
QCOFVOHHWZYTET-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CN1CCN(CC1)C2=CC=[C-]C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


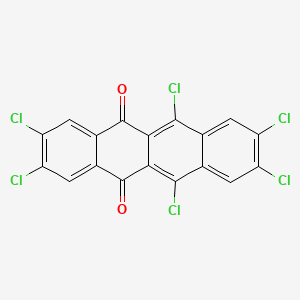
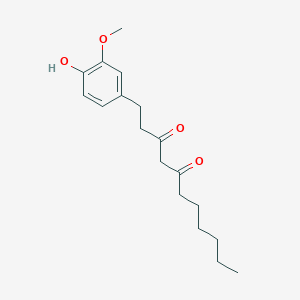
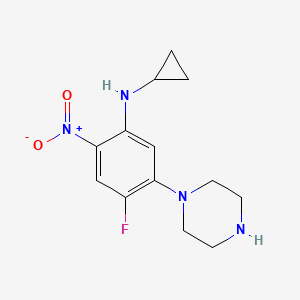
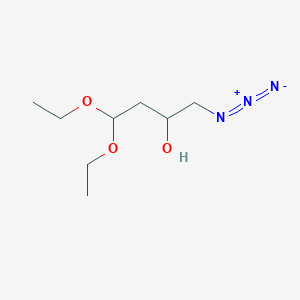
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
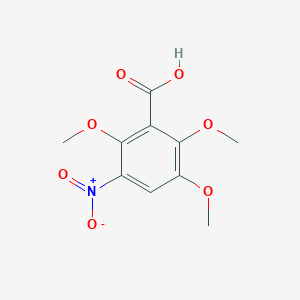

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
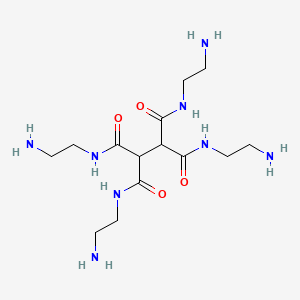
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
